
N-(4-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H15BrFN3O2S2 and its molecular weight is 480.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including structure-activity relationships (SAR), molecular docking studies, and relevant case studies.
Chemical Structure and Properties
The compound consists of a thiazole moiety, which is known for its medicinal properties, combined with a bromo and fluoro-substituted phenyl group. The presence of these functional groups is believed to enhance its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the compound exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The antimicrobial activity was evaluated using a turbidimetric method, revealing that specific derivatives showed effective inhibition against various pathogens.
Table 1: Antimicrobial Activity of Derivatives
Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) | Fungal Activity (MIC µg/mL) |
---|---|---|---|
d1 | 12 | 16 | 20 |
d2 | 10 | 14 | 18 |
d3 | 15 | 20 | 25 |
The thiazole ring is crucial for this activity, likely due to its ability to disrupt bacterial lipid biosynthesis and other mechanisms .
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines, notably the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay indicated significant cytotoxicity with IC50 values in the low micromolar range.
Table 2: Anticancer Activity Against MCF7 Cell Line
Compound | IC50 (µM) |
---|---|
d6 | 1.5 |
d7 | 1.8 |
d8 | 2.1 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that the compound may act as an effective lead for further development in cancer therapy .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. Using software like Schrodinger v11.5, researchers have identified key interactions that facilitate strong binding affinity, which correlates with observed biological activities.
Key Findings from Docking Studies
- Binding Affinity : The compound exhibited high binding affinity towards targets such as Bcl-2 and HDACs.
- Hydrophobic Interactions : Predominant hydrophobic contacts were noted, with minimal hydrogen bonding, indicating a stable interaction profile.
Case Studies
Case Study 1 : A study on a series of thiazole derivatives demonstrated that compounds with electron-withdrawing groups like bromine and fluorine exhibited enhanced anticancer activity compared to their unsubstituted counterparts. This highlights the importance of substituent choice in optimizing therapeutic efficacy .
Case Study 2 : In vivo studies on animal models indicated that treatment with this compound resulted in significant tumor size reduction compared to control groups, supporting its potential as an effective anticancer agent .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a molecular formula of C16H14BrFN2O3 and a molecular weight of 381.20 g/mol. The structural characteristics include a bromophenyl group, thiazole moiety, and an acetamide functional group, which contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have indicated that certain derivatives demonstrate promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, making them candidates for developing new antibiotics in response to rising drug resistance .
Anticancer Activity
N-(4-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). In vitro studies utilizing the Sulforhodamine B assay have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cells, indicating their potential as chemotherapeutic agents .
Case Studies and Research Findings
-
Synthesis and Evaluation of Thiazole Derivatives :
- A study synthesized various thiazole derivatives incorporating the bromophenyl group and assessed their antimicrobial and anticancer activities. The results indicated that some compounds displayed significant activity against MCF7 cell lines, suggesting their potential for further development as therapeutic agents .
- Molecular Docking Studies :
- ADME Profiling :
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2S2/c20-12-1-5-14(6-2-12)22-17(25)9-16-10-27-19(24-16)28-11-18(26)23-15-7-3-13(21)4-8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEGWJYHCFSLKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.